1H-Indazole-6-carboxylic acid, 7-fluoro-
Overview
Description
1H-Indazole-6-carboxylic acid, 7-fluoro- is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indazole-6-carboxylic acid, 7-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluorobenzonitrile.
Cyclization: The 2-fluorobenzonitrile undergoes cyclization with hydrazine hydrate to form 7-fluoroindazole.
Carboxylation: The 7-fluoroindazole is then carboxylated using carbon dioxide under high pressure to yield 1H-Indazole-6-carboxylic acid, 7-fluoro-.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1H-Indazole-6-carboxylic acid, 7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines or alcohols to form amides or esters, respectively.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indazole-6-carboxylic acid, 7-fluoro- has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Agricultural Chemistry: The compound may be explored for its potential use in agrochemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1H-Indazole-6-carboxylic acid, 7-fluoro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity.
Comparison with Similar Compounds
1H-Indazole-6-carboxylic acid, 7-fluoro- can be compared with other indazole derivatives such as:
1H-Indazole-6-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
1H-Indazole-3-carboxylic acid: The carboxyl group is positioned differently, affecting its reactivity and interactions.
7-Chloro-1H-indazole-6-carboxylic acid: The chlorine atom may impart different electronic effects compared to fluorine, leading to variations in biological activity.
The uniqueness of 1H-Indazole-6-carboxylic acid, 7-fluoro- lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
7-fluoro-1H-indazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-5(8(12)13)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIMLFKYQUKUND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296741 | |
Record name | 7-Fluoro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101495-02-7 | |
Record name | 7-Fluoro-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101495-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Fluoro-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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